(S)-Alpine borane

Catalog No.
S1900250
CAS No.
42371-63-1
M.F
C18H31B
M. Wt
258.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Alpine borane

Achiral hydrides yield racemic alcohols, forcing costly chiral resolution. (S)-Alpine borane directly installs high enantiopurity, eliminating these downstream losses.

  • >95% ee for unhindered acetylenic ketones; 85-100% ee for deuterated aldehydes, enabling direct access to chiral propargylic alcohols and deuterated building blocks.
  • Mild ethanolamine cleavage preserves base-labile esters or epoxides, circumventing harsh oxidative workup.
  • Supplied as standardized 0.5 M solution in THF, ensuring reproducible stoichiometry and rapid reaction setup.

Reliable global supply for lab-to-pilot scale, shipped under controlled conditions.

CAS Number

42371-63-1

Product Name

(S)-Alpine borane

IUPAC Name

9-[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane

Molecular Formula

C18H31B

Molecular Weight

258.3 g/mol

InChI

InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3/t12-,13+,14?,15?,16-,17-/m0/s1

InChI Key

VCDGSBJCRYTLNU-NYCFMAHJSA-N

SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Canonical SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Isomeric SMILES

B1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C

The exact mass of the compound (S)-Alpine borane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(S)-Alpine borane, B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, (S)-B-Isopinocampheyl-9-BBN, Alpine-Borane (S), 9-[(1S,2S,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]-9-borabicyclo[3.3.1]nonane, (S)-9-Isopinocampheyl-9-borabicyclo[3.3.1]nonane

Purity

0.5 M in THF

Package Size

25 ml, 100 ml

(S)-Alpine borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) is a highly specialized chiral organoborane reagent derived from (-)-α-pinene and 9-BBN. In pharmaceutical and fine chemical procurement, it is primarily sourced for the highly enantioselective reduction of prochiral carbonyls—most notably unhindered α,β-acetylenic ketones and deuterated aldehydes—into chiral secondary alcohols [1]. Supplied either neat or as a solution in tetrahydrofuran (THF), this sterically hindered trialkylborane operates via a highly organized, six-membered boat-like transition state that dictates precise stereochemical outcomes [2]. For industrial and laboratory buyers, selecting (S)-Alpine borane over generic hydrides eliminates the need for downstream chiral resolution, directly embedding high enantiomeric excess (ee) into the synthetic workflow[3].

Substituting (S)-Alpine borane with generic achiral reducing agents, such as sodium borohydride (NaBH4) or unfunctionalized 9-BBN, fundamentally fails because these alternatives produce racemic mixtures (0% ee), necessitating costly and low-yielding downstream chiral resolution steps [1]. Furthermore, while other chiral boranes like DIP-chloride (B-chlorodiisopinocampheylborane) are available, they are not universally interchangeable; DIP-chloride is a stronger Lewis acid optimized for aralkyl and highly sterically hindered ketones, whereas (S)-Alpine borane remains the benchmark reagent for unhindered acetylenic ketones and deuterated aldehydes [2]. Attempting to use generic or mismatched chiral hydrides for these specific substrates typically results in drastically reduced enantioselectivity or requires extreme operational workarounds to force the reaction [3].

Enantioselectivity in Unhindered Acetylenic Ketones

For the reduction of unhindered α,β-acetylenic ketones such as 1-octyn-3-one, (S)-Alpine borane provides exceptional stereocontrol compared to achiral baselines. When utilizing enantiopure reagent, (S)-Alpine borane yields the corresponding chiral propargylic alcohol with >95% ee (corrected for the optical purity of the starting pinene), whereas generic agents like NaBH4 yield a 0% ee racemic mixture [1]. This quantitative difference dictates its procurement for synthesizing enantiopure alkyne intermediates without secondary resolution steps [2].

Evidence DimensionEnantiomeric excess (ee%) in 1-octyn-3-one reduction
Target Compound Data>95% ee (corrected)
Comparator Or BaselineNaBH4 (0% ee)
Quantified Difference>95% absolute increase in ee
ConditionsNeat reagent or THF solution, 0 °C to room temperature

Eliminates the need for downstream chiral resolution when synthesizing critical chiral propargylic alcohol building blocks.

Substrate-Specific Performance vs. DIP-Chloride

While DIP-chloride is often procured for hindered ketones, (S)-Alpine borane is specifically optimized for unhindered substrates. Literature demonstrates that for deuterated aldehydes and unhindered acetylenic ketones, (S)-Alpine borane routinely achieves 85–100% ee[1]. In contrast, DIP-chloride is less suited for these specific unhindered aliphatic systems but excels (81–100% ee) with highly hindered or aralkyl ketones where Alpine borane's performance drops[2].

Evidence DimensionOptimal substrate profile for >85% ee
Target Compound DataUnhindered acetylenic ketones and deuterated aldehydes
Comparator Or BaselineDIP-Chloride (hindered and aralkyl ketones)
Quantified DifferenceComplementary substrate specificity for high ee (>85%)
ConditionsStandard asymmetric reduction protocols (THF or neat)

Guides buyers to select (S)-Alpine borane specifically when their synthetic route involves unhindered acetylenic or aldehydic substrates rather than bulky aralkyl ketones.

Processability and Dehydroboration Control

A critical processability factor for (S)-Alpine borane is its concentration-dependent stability. In dilute THF solutions, particularly with slow-reacting substrates, the reagent can undergo dehydroboration to form achiral 9-BBN and α-pinene, which subsequently reduces the ketone non-selectively, degrading the overall ee%[1]. Running the reaction under neat conditions or high pressure (e.g., 2000-6000 atm) effectively suppresses this dissociation, maintaining the >90% ee profile [2].

Evidence DimensionEnantiomeric excess retention
Target Compound DataNeat or high-pressure conditions (suppresses dehydroboration, maintains >90% ee)
Comparator Or BaselineDilute THF conditions with slow substrates (promotes achiral 9-BBN formation, lowering ee)
Quantified DifferenceSignificant preservation of ee% by altering physical state/concentration
ConditionsSlow-reacting prochiral ketones

Informs process chemists that purchasing the reagent for use in neat or highly concentrated conditions is critical for maximizing optical yield.

Mild Workup Compatibility for Base-Sensitive Substrates

Following reduction, (S)-Alpine borane forms a borinic ester intermediate that must be cleaved. While standard protocols use harsh alkaline hydrogen peroxide (NaOH/H2O2), the process can be adapted using ethanolamine [1]. Ethanolamine cleanly precipitates the boron byproducts without subjecting the newly formed chiral alcohol to basic oxidative conditions, which is critical for preserving base-sensitive functional groups on complex pharmaceutical intermediates[2].

Evidence DimensionFunctional group tolerance during workup
Target Compound DataEthanolamine workup (preserves base-sensitive groups)
Comparator Or BaselineAlkaline H2O2 workup (degrades base-sensitive groups)
Quantified DifferenceEnables isolation of base-sensitive chiral alcohols without degradation
ConditionsPost-reduction cleavage of borinic ester

Expands the utility of the reagent in late-stage pharmaceutical synthesis where harsh oxidative workups would destroy the target molecule.

Synthesis of Chiral Propargylic Alcohols

Directly leveraging its >95% ee performance on unhindered acetylenic ketones, (S)-Alpine borane is the reagent of choice for producing chiral propargylic alcohols, which are essential building blocks in the synthesis of macrolides and other complex natural products [1].

Isotopic Labeling Studies

Due to its exceptionally high enantioselectivity (often 85-100% ee) with deuterated aldehydes, it is procured for the synthesis of chiral deuterated primary alcohols used in mechanistic and pharmacokinetic tracking studies [2].

Base-Sensitive Asymmetric Workflows

Because the post-reduction borinic ester can be cleaved with mild ethanolamine rather than harsh alkaline peroxide, (S)-Alpine borane is highly suited for the late-stage reduction of multifunctional molecules containing base-labile esters or epoxides [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

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